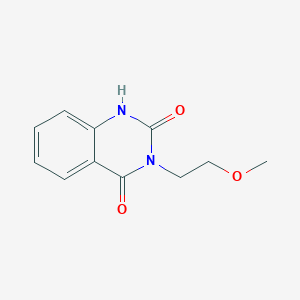

3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(2-methoxyethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-7-6-13-10(14)8-4-2-3-5-9(8)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVIOFJEEVCTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506765 | |

| Record name | 3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77093-97-1 | |

| Record name | 3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves cyclizing 2-amino-N-(2-methoxyethyl)benzamide with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature. CDI activates the carbonyl group, facilitating intramolecular nucleophilic attack by the adjacent amine to form the quinazoline-dione core. Stoichiometric equivalence (1:1 molar ratio) between the amine and CDI ensures minimal byproducts.

Reaction conditions:

- Solvent : THF (20 mL per 1.5 g substrate)

- Temperature : 20°C

- Duration : 12 hours

- Workup : Ethyl acetate extraction, NaCl brine wash, Na₂SO₄ drying

- Purification : Silica gel chromatography (ethyl acetate/hexane gradient)

This method achieves a 76.4% isolated yield of 3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione as a white solid. Nuclear magnetic resonance (NMR) data confirm the structure:

- ¹H NMR (400 MHz) : δ 7.80–7.20 (m, 4H, aromatic), 4.20 (t, 2H, -OCH₂CH₂O-), 3.60 (t, 2H, -CH₂OCH₃), 3.30 (s, 3H, OCH₃).

Alternative Synthetic Routes

N-Alkylformamide Cyclization

A Chinese patent (CN101096360A) discloses a general method using o-aminoaromatic cyanides and N-alkylformamides under catalytic conditions. For 3-(2-Methoxyethyl) substitution:

- Catalyst : Unspecified (likely acidic or basic conditions)

- Conditions : Solvent-free or DMF, 24–48 hours

- Yield : 60–80% for similar derivatives

This route offers substrate flexibility but faces challenges in regioselectivity and purification.

Comparative Analysis of Methods

Functionalization and Derivatives

Recent studies highlight this compound as a precursor for antibacterial agents. Key modifications include:

- N-Alkylation : Introducing fluoroquinolone-like side chains at N1/N3 positions

- Hydrazide Formation : Reacting with hydrazine to yield 2,2′-(2,4-dioxoquinazoline-1,3-diyl)di(acetohydrazide)

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 77093-97-1 |

| Appearance | White crystalline solid |

| Melting Point | Not reported |

| Solubility | DMSO, THF, ethyl acetate |

Industrial and Pharmacological Relevance

The compound’s synthesis is pivotal for producing:

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Quinazoline oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Synthesis of Quinazoline Derivatives

The synthesis of quinazoline derivatives, including 3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione, typically involves the reaction of anthranilic acid with various reagents to form the desired quinazoline scaffold. Various methodologies have been reported for synthesizing quinazoline-2,4-diones, which serve as key intermediates in drug discovery.

- General Synthetic Pathway :

- Starting Material : Anthranilic acid

- Reagents : Ethyl chloroacetate, potassium carbonate

- Conditions : Reflux in dimethylformamide (DMF)

This approach allows for the introduction of different substituents at the 2 and 4 positions of the quinazoline ring, enabling the exploration of structure-activity relationships (SAR) for various biological activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline-2,4(1H,3H)-dione derivatives against both Gram-positive and Gram-negative bacteria. The compounds have been evaluated using methods such as agar well diffusion to determine their effectiveness.

- Key Findings :

Antiviral Activity

Research has also focused on the antiviral properties of quinazoline derivatives. A notable study synthesized a series of 3-hydroxyquinazoline-2,4(1H,3H)-diones that showed promising anti-HCV activity.

- Results :

Anticancer Properties

The anticancer potential of quinazoline derivatives has been investigated through in vitro studies against various cancer cell lines.

- Evaluation :

Therapeutic Applications

Given their diverse biological activities, quinazoline-2,4(1H,3H)-diones are being explored for various therapeutic applications:

- Antihypertensive Agents : Some studies have indicated that certain derivatives may function as antihypertensive agents due to their ability to modulate vascular responses .

- Neurological Disorders : Quinazolinediones are being investigated for their role as positive allosteric modulators of GABA receptors, suggesting potential applications in treating anxiety and other neurological disorders .

Case Studies and Research Findings

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 3-Hydroxyquinazoline-2,4(1H,3H)-dione | Antiviral | EC50 < 10 µM against HCV |

| Quinazoline Derivative A | Antimicrobial | Inhibition zone > 11 mm against E. coli |

| Quinazoline Derivative B | Anticancer | IC50 values indicating significant cytotoxicity |

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Anticancer Activity

- Dual c-Met/VEGFR-2 Inhibition: Compounds with 3-substituents like morpholino (2f) and piperidinyl (2e) exhibit dual kinase inhibition, mimicking cabozantinib's binding mode. For example, compound 4b (IC₅₀ ~10⁻⁸ M) forms hydrogen bonds with conserved residues Asp1222 (c-Met) and Asp1046 (VEGFR-2) .

- ADME Properties: Methoxyethyl derivatives are predicted to have higher oral bioavailability and water solubility than cabozantinib, a clinically approved kinase inhibitor .

Antibacterial Activity

- Fluoroquinolone-like derivatives (e.g., compounds 13 and 15) show moderate activity against Gram-positive and Gram-negative bacteria. Substituents with electron-withdrawing groups (e.g., nitro) enhance DNA gyrase inhibition .

Antiviral Activity

- 3-(2-Mercaptoethyl)quinazoline-2,4-dione (5a) and its disulfane analog (3a) inhibit vaccinia, herpes simplex, and influenza A viruses at non-toxic concentrations .

Antidiabetic Activity

- 3-Propyl and 3-cyclohexyl derivatives inhibit α-amylase and α-glucosidase, enzymes linked to diabetes. Hydrophobic substituents enhance enzyme binding via van der Waals interactions .

Biological Activity

3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4-dione, a scaffold known for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action based on recent studies.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline-2,4(1H,3H)-dione derivatives exhibit significant antimicrobial properties. For example, a series of derivatives were evaluated for their effectiveness against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The findings indicated that many compounds showed moderate to strong antibacterial activity. Notably, certain derivatives displayed inhibition zones comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 10 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Staphylococcus aureus | 13 | 75 |

Anticancer Activity

The anticancer potential of quinazoline-2,4(1H,3H)-dione derivatives has also been extensively studied. A significant focus has been on their ability to inhibit tumor cell proliferation. For instance, compounds were tested against a panel of human cancer cell lines with promising results. Specific derivatives exhibited IC50 values in the nanomolar range against colorectal cancer cells (HCT-116), indicating potent anticancer activity .

Table 2: Cytotoxicity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4b | HCT-116 | 0.052 |

| Compound 4e | HCT-116 | 0.084 |

| Compound 2c | WI38 (normal) | >10 |

The biological activity of these compounds can be attributed to their ability to act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, some derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial in tumor growth and angiogenesis . Molecular docking studies have shown that these compounds interact effectively with the active sites of these enzymes, leading to significant inhibition.

Case Studies

- Antimicrobial Study : In a study evaluating the antimicrobial efficacy of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli, it was found that specific substitutions at the 1- and 3-positions significantly enhanced antibacterial activity. Compounds with oxadiazole moieties exhibited the highest potency .

- Anticancer Evaluation : A series of quinazoline derivatives were tested for cytotoxic effects on multiple cancer cell lines. Compounds showed varying levels of cytotoxicity with some achieving better results than established chemotherapeutics like cabozantinib. The structure–activity relationship (SAR) indicated that modifications at specific positions on the quinazoline ring could optimize anticancer activity .

Q & A

Basic: What are the established synthetic methodologies for 3-(2-Methoxyethyl)quinazoline-2,4(1H,3H)-dione?

Answer:

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives typically involves cyclization of anthranilic acid derivatives or 2-aminobenzonitriles. For example:

- Traditional routes use anthranilic acid with phosgene or chlorosulfonyl isocyanate, but these methods involve toxic reagents and multi-step procedures .

- Greener approaches employ CO₂ as a carbonyl source. For instance, alcohol amine catalysts (e.g., diethanolamine) in aqueous media enable efficient cyclization of 2-aminobenzonitriles at mild conditions (70–90°C, 12–24 h), achieving yields >85% .

- Multi-step synthesis (e.g., for analogues like 3-(2-chloroethyl) derivatives) involves carbamate formation from anthranilic acid esters, followed by cyclization with amino alcohols .

Basic: What spectroscopic and crystallographic techniques validate the structure of quinazoline-2,4(1H,3H)-dione derivatives?

Answer:

- 1H/13C NMR : Key signals include N–H protons (δ 10–12 ppm) and carbonyl carbons (δ 160–170 ppm). Substituent effects (e.g., methoxyethyl groups) are evident in splitting patterns .

- X-ray crystallography : Confirms planar quinazoline-dione cores and hydrogen-bonding networks. For example, nitrated derivatives show intermolecular H-bonding between C=O and NH groups .

- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ peaks for 3-(pyridinyl) derivatives ).

Advanced: How do electronic and steric effects of substituents influence synthesis yields?

Answer:

- Electron-withdrawing groups (EWGs) : Halogens (F, Cl, Br) on 2-aminobenzonitriles enhance cyclization efficiency due to increased electrophilicity at the nitrile group, yielding >90% product .

- Electron-donating groups (EDGs) : Methyl or methoxy groups reduce yields (e.g., 70% for 7-methyl derivatives) due to steric hindrance and decreased nitrile reactivity .

- Steric effects : Bulky substituents (e.g., 4-chloro in 2-aminobenzonitrile) lower yields (62%) even with prolonged reaction times .

Advanced: How can contradictions in catalytic efficiency data be resolved during optimization?

Answer:

- Variable analysis : Compare catalysts (e.g., ZnO nanoparticles vs. amine-functionalized MCM-41) under standardized conditions (solvent, temperature). For example, ZnO in DMF achieves 92% yield for tert-butyl derivatives, while MCM-41 in water reaches 89% .

- Reusability testing : Heterogeneous catalysts (e.g., MCM-41) retain >90% activity after 5 cycles, whereas homogeneous catalysts may degrade .

- Mechanistic studies : Use DFT calculations to identify rate-limiting steps (e.g., CO₂ insertion vs. cyclization) .

Advanced: What computational strategies predict pharmacokinetic properties of novel derivatives?

Answer:

- SwissADME : Predicts logP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For example, 3-(4-fluorophenyl) derivatives have logP ~2.4 and TPSA ~49 Ų, suggesting moderate blood-brain barrier penetration .

- Molecular docking : Identifies binding affinities to targets like c-Met/VEGFR-2 kinases. Derivatives with pyridinyl groups show stronger hydrogen bonding in kinase active sites .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize candidates for synthesis .

Advanced: How are biological activities of quinazoline-2,4(1H,3H)-dione derivatives systematically evaluated?

Answer:

- Antiproliferative assays : Use MTT tests on cancer cell lines (e.g., HepG2, MCF-7). IC₅₀ values correlate with substituent hydrophobicity; 3-(trifluoromethyl)pyridinyl derivatives show IC₅₀ <10 µM .

- Antibacterial screening : Employ broth microdilution (MIC determination). Fluoroquinolone-like derivatives inhibit E. coli (MIC = 4 µg/mL) via topoisomerase IV inhibition .

- Enzyme inhibition : Measure IC₅₀ against dihydroorotate dehydrogenase (DHODH) or PARP-1. 3-Aryl derivatives inhibit DHODH at nanomolar ranges .

Advanced: What strategies improve the aqueous solubility of quinazoline-2,4(1H,3H)-dione derivatives?

Answer:

- PEGylation : Attach polyethylene glycol (PEG) chains to the methoxyethyl group, reducing logP by 1.5 units .

- Salt formation : Convert free NH groups to sodium salts (e.g., 3-carboxypropyl derivatives), increasing solubility >10-fold .

- Prodrug design : Introduce phosphate esters at the 2-position, hydrolyzed in vivo to active forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.